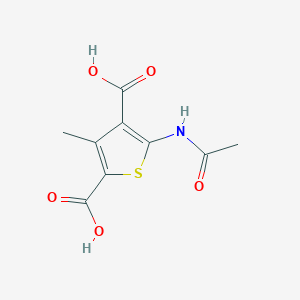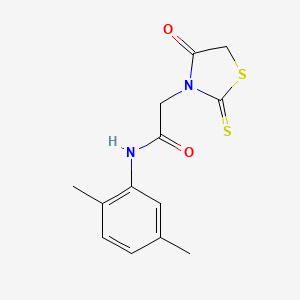![molecular formula C14H15N3O3S B6095740 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B6095740.png)
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an amino and hydroxyl group, linked via a sulfur atom to an ethanone moiety bearing a methoxy and methyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as 2-aminopyrimidine with hydroxyl and amino substituents. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
The next step involves the formation of the ethanone moiety This can be achieved through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts like sulfuric acid or iron(III) chloride at controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the pyrimidine ring allows for hydrogen bonding and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups but lacking the ethanone and phenyl moieties.
4-methoxy-3-methylphenyl ethanone: Contains the ethanone and phenyl moieties but lacks the pyrimidine ring.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one is unique due to its combination of a pyrimidine ring with a sulfanyl-linked ethanone moiety bearing a methoxy and methyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-amino-2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-5-9(3-4-11(8)20-2)10(18)7-21-14-16-12(15)6-13(19)17-14/h3-6H,7H2,1-2H3,(H3,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPUFLNLERRTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC(=CC(=O)N2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B6095657.png)
![6-fluoro-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6095667.png)


![N-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6095687.png)

![1-(cyclohexylmethyl)-N-[(1-hydroxycyclohexyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095696.png)
![5,5-dimethyl-2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)cyclohexane-1,3-dione](/img/structure/B6095700.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6095708.png)
![N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095718.png)
![2-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6095721.png)
![[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6095736.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095746.png)
![2-{[5-(2-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B6095753.png)
